molecular formula C17H32O7S B610652 S-acetyl-PEG4-t-butyl ester CAS No. 1818294-26-6

S-acetyl-PEG4-t-butyl ester

Cat. No.: B610652
CAS No.: 1818294-26-6
M. Wt: 380.5
InChI Key: KUEYETODKIHXFF-UHFFFAOYSA-N
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Description

“S-acetyl-PEG4-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group. The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H32O7S . It has an exact mass of 380.19 and a molecular weight of 380.500 . The elemental analysis shows that it contains Carbon (53.66%), Hydrogen (8.48%), Oxygen (29.43%), and Sulfur (8.43%) .


Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

“this compound” appears as a solid powder . It has a molecular weight of 380.5 and is soluble in DMSO . It’s stable enough for a few weeks during ordinary shipping and time spent in Customs .

Scientific Research Applications

Subheading Influence of Plasticizers on Poly(L-lactic acid)

Poly(L-lactic acid) (PLA) is a polymer that can be plasticized using substances like Acetyl tri-n-butyl citrate (ATBC) and poly(ethyleneglycol)s (PEGs). The study by Baiardo et al. (2003) explored how these plasticizers affect PLA's thermal and mechanical properties. Both ATBC and PEG effectively lower the glass transition temperature of PLA up to a specific concentration. The resulting mechanical properties of the plasticized PLA, such as tensile strength and modulus, change with the increase in plasticizer concentration. This research provides insight into the applications of PEG and similar substances in modifying polymer characteristics for various industrial applications (Baiardo et al., 2003).

Applications in Biochemistry and Molecular Biology

Subheading Engineering Microorganisms for Ester Production

The engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae for ester production is a significant area of research. Rodriguez et al. (2014) and Yuan et al. (2016) have demonstrated the ability of these microorganisms to produce various esters, leveraging the alcohol O-acyltransferase (ATF) enzyme and other biochemical pathways. These esters have broad applications, ranging from flavors and fragrances to solvents and coatings. These studies highlight the potential of metabolic engineering in the sustainable production of industrially relevant chemicals (Rodriguez et al., 2014); (Yuan et al., 2016).

Advancements in Material Science

Subheading Development of Quasi-Solid-State Copolymer Electrolytes

In the field of energy storage, specifically lithium-sulfur batteries, the development of poly(ionic liquid) based quasi-solid-state copolymer electrolytes is noteworthy. Cai et al. (2019) demonstrated how ester-rich groups in copolymers can chemically capture lithium polysulfides, enhancing the performance of lithium-sulfur batteries. This study not only addresses the issue of lithium polysulfide shuttling in batteries but also opens up new avenues for the design of high-performance energy storage devices (Cai et al., 2019).

Safety and Hazards

“S-acetyl-PEG4-t-butyl ester” is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Mechanism of Action

Target of Action

S-acetyl-PEG4-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The primary targets of this compound are the sulfur acetyl group and the t-butyl ester. These groups can be deprotected to form a thiol group and removed under acidic conditions, respectively .

Mode of Action

The sulfur acetyl group in the this compound can be deprotected to form a thiol group . This thiol group is highly reactive and can form covalent bonds with other molecules, enabling the attachment of various compounds to the PEG linker. The t-butyl ester can be removed under acidic conditions , which allows for further modifications of the compound.

Biochemical Pathways

The hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which could potentially affect their distribution and interaction within biological systems.

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of compounds in aqueous media , which could potentially enhance their bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl ester in the compound can be removed under acidic conditions , suggesting that the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s hydrophilic PEG linker increases the water solubility of compounds in aqueous media , which suggests that the compound’s action, efficacy, and stability may be influenced by the hydration status of its environment.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYETODKIHXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139857
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-26-6
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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